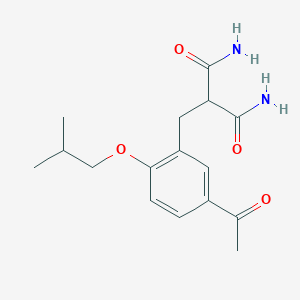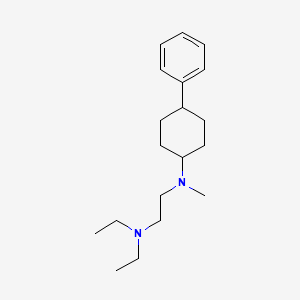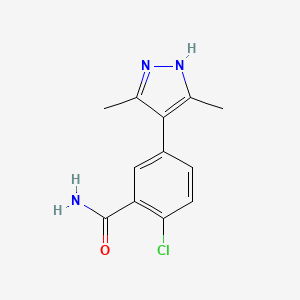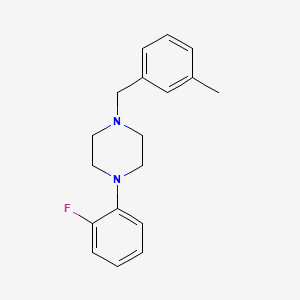![molecular formula C17H18ClNO2 B5661116 1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5661116.png)
1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, similar to the compound , typically involves multi-component coupling reactions. A study by Louroubi et al. (2019) demonstrates the synthesis of a closely related penta-substituted pyrrole derivative through a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite. This method emphasizes the efficiency and diversity of modern synthetic techniques for pyrrole derivatives, showcasing the compound's structural complexity and the synthetic accessibility of such molecules (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using various spectroscopic techniques, including NMR, FT-IR, and sometimes confirmed by single-crystal X-ray diffraction. Computational studies, such as density functional theory (DFT), also play a crucial role in predicting and confirming the spectral and geometrical data of these compounds. For instance, the study by Louroubi et al. (2019) confirms the structure of a pyrrole derivative and provides insight into the closest contacts between active atoms through Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations, highlighting the compound's intricate molecular architecture (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives engage in various chemical reactions, reflecting their reactive nature and functional versatility. The reactivity is often explored through electrochemical studies, revealing how such compounds interact with different substrates and environments. The study by Louroubi et al. (2019) explored the corrosion inhibition efficiency on steel surfaces, demonstrating the practical applications and chemical reactivity of pyrrole derivatives in inhibiting corrosion, which points to the broader chemical properties and potential applications of these compounds in material science and engineering (Louroubi et al., 2019).
properties
IUPAC Name |
1-[4-acetyl-1-[(4-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-16(12(3)20)17(13(4)21)11(2)19(10)9-14-5-7-15(18)8-6-14/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMOOBOFWGQFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5661040.png)
![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)

![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)